molecular formula C3H7NO B058200 N,N-Dimethylformamide-d7 CAS No. 4472-41-7

N,N-Dimethylformamide-d7

Cat. No.: B058200
CAS No.: 4472-41-7
M. Wt: 80.14 g/mol
InChI Key: ZMXDDKWLCZADIW-YYWVXINBSA-N
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Description

N,N-Di(2H3)methyl(2H)formamide is a deuterated form of N,N-dimethylformamide, where the hydrogen atoms are replaced with deuterium. This compound has the molecular formula C3D7NO and a molecular weight of 80.1369 g/mol . It is commonly used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di(2H3)methyl(2H)formamide can be achieved through the deuteration of N,N-dimethylformamide. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of N,N-dimethylformamide with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst.

Industrial Production Methods

Industrial production of N,N-Di(2H3)methyl(2H)formamide typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and deuterium oxide. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Di(2H3)methyl(2H)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Di(2H3)methyl(2H)formamide is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other applications where deuterium labeling is advantageous. The presence of deuterium atoms can also influence the compound’s physical and chemical properties, making it distinct from its non-deuterated counterparts .

Biological Activity

N,N-Dimethylformamide-d7 (DMF-d7) is a deuterated form of N,N-Dimethylformamide (DMF), a widely used solvent in organic synthesis and a precursor in various chemical reactions. The biological activity of DMF-d7 is significant, particularly in the context of its metabolic pathways, toxicity, and applications in research methodologies. This article provides a detailed overview of the biological activity of DMF-d7, supported by research findings, data tables, and case studies.

DMF-d7 has similar chemical properties to its non-deuterated counterpart, DMF. It is characterized by its ability to dissolve a wide range of polar and nonpolar compounds, making it an ideal solvent for various applications. The metabolism of DMF involves hydroxylation and demethylation processes, leading to the formation of metabolites such as N-methylformamide and N-hydroxyethyl-N-methylformamide. These metabolites are crucial for understanding the biological effects and potential toxicity associated with DMF exposure.

Metabolic Pathways

The primary metabolic pathway for DMF involves the following steps:

  • Hydroxylation : One of the methyl groups in DMF is hydroxylated to form N-hydroxyethyl-N-methylformamide.
  • Demethylation : This compound can further undergo demethylation to yield N-methylformamide.
  • Excretion : The metabolites are primarily excreted through urine, with varying concentrations depending on exposure levels.

Toxicological Profile

Research indicates that DMF-d7 exhibits significant toxicity under certain conditions. Studies have shown that it can cause liver damage, reproductive toxicity, and developmental abnormalities in animal models.

Acute and Chronic Toxicity

  • Acute Toxicity : The oral LD50 values for DMF range from 3,700 to 6,800 mg/kg in mice and 2,000 to 7,600 mg/kg in rats. Inhalation exposure has shown LC50 values between 2,000 to 6,120 ppm for mice and 2,500 to 5,020 ppm for rats .
  • Chronic Toxicity : Long-term exposure studies have demonstrated increased liver weights and hepatic degeneration in rodents exposed to DMF at concentrations as low as 25 ppm over extended periods .

Reproductive and Developmental Toxicity

DMF has been identified as having reproductive toxicity. In studies involving pregnant rats, oral administration resulted in fetal body weight loss and skeletal variations. The NOAEL (No Observed Adverse Effect Level) for reproductive toxicity was determined to be around 200 ppm based on observed effects on fertility .

Case Studies

Several studies have been conducted to assess the biological activity of DMF-d7:

  • HPLC-NMR Applications : Research utilizing DMF-d7 in HPLC-NMR systems has demonstrated its effectiveness in identifying drug metabolites in biological fluids. This methodological advancement enhances the accuracy of toxicological assessments and drug testing .
  • Metabolite Identification : A study focused on the use of DMF-d7 for deuterium NMR spectroscopy highlighted its role in analyzing drug metabolites efficiently. This application is critical for pharmaceutical research as it aids in understanding drug metabolism pathways .

Table 1: Toxicity Data for this compound

Exposure RouteLD50 (mg/kg)LC50 (ppm)Observed Effects
Oral (Mice)3,700 - 6,800-Liver damage, weight loss
Oral (Rats)2,000 - 7,600-Liver damage
Inhalation (Mice)-2,000 - 6,120Hepatic degeneration
Inhalation (Rats)-2,500 - 5,020Hepatic degeneration

Table 2: Metabolic Pathways of N,N-Dimethylformamide

MetaboliteFormation Process
N-hydroxyethyl-N-methylformamideHydroxylation of methyl group
N-methylformamideDemethylation from hydroxylated form

Properties

IUPAC Name

1-deuterio-N,N-bis(trideuteriomethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXDDKWLCZADIW-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196283
Record name N,N-Di(2H3)methyl(2H)formamide
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Molecular Weight

80.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Dimethylformamide-d7
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CAS No.

4472-41-7
Record name N,N-Dimethylformamide-d7
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Record name N,N-Di(2H3)methyl(2H)formamide
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Record name N,N-Di(2H3)methyl(2H)formamide
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Record name N,N-di[2H3]methyl[2H]formamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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